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pyrazolo[3,4-d]pyrimidine

Cat. No.: B1346143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal

chemistry, recognized for its significant and diverse biological activities. As a bioisostere of

adenine, this scaffold can effectively mimic ATP, enabling it to interact with the ATP-binding

sites of numerous enzymes, particularly kinases. This unique characteristic has led to the

development of a plethora of substituted pyrazolo[3,4-d]pyrimidine derivatives with potent

anticancer, antiviral, and other therapeutic properties. This technical guide provides an in-depth

overview of the biological activities of these compounds, focusing on their mechanisms of

action, quantitative structure-activity relationships, and the experimental methodologies used

for their evaluation.

Anticancer Activity
Substituted pyrazolo[3,4-d]pyrimidines have emerged as a prominent class of anticancer

agents, primarily due to their ability to inhibit various protein kinases that are crucial for tumor

growth, proliferation, and survival.[1][2]

Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers. Pyrazolo[3,4-

d]pyrimidine derivatives have been extensively explored as inhibitors of several key oncogenic

kinases.[1][2]
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EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling

pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell

proliferation and survival. Mutations or overexpression of EGFR are common in various

cancers. Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR

inhibitors.[3][4]

Data Presentation: EGFR Inhibitory Activity
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Signaling Pathway: EGFR Inhibition
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Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is

essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a well-established

anti-cancer strategy.

Data Presentation: VEGFR Inhibitory Activity
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Signaling Pathway: VEGFR Inhibition
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Caption: VEGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

CDK2, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of

the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

[5]

Data Presentation: CDK2 Inhibitory Activity
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Caption: Role of CDK2 in cell cycle progression and its inhibition.

PLK4 is a master regulator of centriole duplication. Aberrant PLK4 activity can lead to

centrosome amplification, a common feature of cancer cells that contributes to genomic

instability. PLK4 inhibitors are being investigated as a targeted therapy, particularly for cancers

with specific genetic amplifications like TRIM37.[6]

Data Presentation: PLK4 Inhibitory Activity
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Signaling Pathway: PLK4 and Centriole Duplication
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Caption: PLK4's role in centriole duplication and its therapeutic targeting.

PKD family kinases are involved in various cellular processes, including proliferation, migration,

and angiogenesis. Their inhibition presents a promising avenue for cancer therapy.[7]

Data Presentation: PKD Inhibitory Activity
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Caption: The activation cascade of PKD and its inhibition by pyrazolo[3,4-d]pyrimidines.

Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating

tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and some amino acids.

DHFR inhibition disrupts DNA synthesis and repair, leading to cancer cell death. Pyrazolo[3,4-

d]pyrimidines have been designed as DHFR inhibitors, acting as antifolates.

Data Presentation: DHFR Inhibitory Activity
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Caption: The role of DHFR in folate metabolism and its inhibition.

Antiviral Activity
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Certain pyrazolo[3,4-d]pyrimidine nucleoside analogs have demonstrated broad-spectrum

antiviral activity against both DNA and RNA viruses.[9][10]

Data Presentation: Antiviral Activity

Compound ID Virus 50% Inhibition (µM) Reference

N10169 Adenovirus 1-10 [9][10]

Vaccinia virus 1-10 [9][10]

Influenza B virus 1-10 [9][10]

Paramyxoviruses 1-10 [9][10]

Picornaviruses 1-10 [9][10]

Reoviruses 1-10 [9][10]

The antiviral mechanism of compounds like N10169 involves the inhibition of cellular

orotidylate decarboxylase after being phosphorylated by adenosine kinase, which disrupts viral

replication.[9][10]

Experimental Protocols
General Workflow for Synthesis and Screening of
Pyrazolo[3,4-d]pyrimidine Derivatives
The discovery and development of novel pyrazolo[3,4-d]pyrimidine-based therapeutic agents

typically follow a structured workflow.

Experimental Workflow: Drug Discovery and Development
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Caption: General workflow for the discovery and development of pyrazolo[3,4-d]pyrimidine-

based drugs.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
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Methodology:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan

crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell density determination assay based on the measurement of cellular

protein content.

Methodology:

Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test

compound.

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

Staining: Stain the fixed cells with SRB solution.

Washing: Wash the plates with acetic acid to remove unbound dye.

Solubilization: Solubilize the protein-bound dye with a Tris base solution.
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Absorbance Measurement: Measure the absorbance at approximately 510 nm.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50

value.

In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a

specific kinase.

Methodology (General Principles):

Reagent Preparation: Prepare solutions of the kinase, a specific substrate (often a peptide),

ATP, and the test inhibitor at various concentrations.

Kinase Reaction: In a multi-well plate, combine the kinase and the inhibitor and pre-incubate.

Initiate the reaction by adding the substrate and ATP. Allow the reaction to proceed for a set

time at a controlled temperature.

Detection: Stop the reaction and quantify the kinase activity. This can be done through

various methods, such as:

Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the

radioactive phosphate into the substrate.

Fluorescence/Luminescence-based assays: These assays often measure the amount of

ADP produced or the remaining ATP. For example, in the ADP-Glo™ Kinase Assay, the

generated ADP is converted to ATP, which then drives a luciferase-based reaction to

produce light.

Data Analysis: The signal is inversely proportional to the kinase activity in ATP depletion

assays or directly proportional in ADP detection assays. The percentage of inhibition is

calculated for each inhibitor concentration, and the IC50 value is determined by fitting the

data to a dose-response curve.

Conclusion
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Substituted pyrazolo[3,4-d]pyrimidines represent a highly versatile and pharmacologically

significant scaffold. Their ability to effectively target a wide range of enzymes, particularly

protein kinases, has established them as a cornerstone in the development of novel anticancer

therapies. Furthermore, their demonstrated antiviral potential highlights the broad therapeutic

applicability of this compound class. The continued exploration of structure-activity

relationships, coupled with advanced screening methodologies, promises to yield even more

potent and selective pyrazolo[3,4-d]pyrimidine-based drugs for the treatment of various human

diseases. This guide provides a foundational understanding of the biological activities and

experimental evaluation of these promising compounds, intended to aid researchers in their

drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346143#biological-activity-of-substituted-pyrazolo-
3-4-d-pyrimidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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